![molecular formula C14H10ClFINO B5121536 N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide](/img/structure/B5121536.png)
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide, commonly known as CFIMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CFIMB is a member of the benzamide family and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural neurotransmitters that play a crucial role in various physiological processes. CFIMB's ability to inhibit FAAH has made it a promising candidate for various scientific applications, including drug development and neuroscience research.
Wirkmechanismus
CFIMB's mechanism of action is primarily through the inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide. N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide is responsible for the breakdown of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
CFIMB has been shown to produce various biochemical and physiological effects. Inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various effects, including pain relief, reduced anxiety, and anti-inflammatory effects. CFIMB has also been shown to have neuroprotective effects and may have potential use in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CFIMB has several advantages for lab experiments, including its potency and selectivity for N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide inhibition. CFIMB has been extensively studied for its potential use in the treatment of various neurological disorders and has shown promising results in preclinical studies. However, CFIMB's limitations include its potential toxicity and lack of selectivity for other enzymes, which may limit its use in certain applications.
Zukünftige Richtungen
For research include further studies on CFIMB's mechanism of action, its potential use in the treatment of other disorders, and the development of more selective N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide inhibitors. Additionally, research on the potential toxicity and side effects of CFIMB is needed to determine its safety for clinical use.
Synthesemethoden
CFIMB is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 3-amino-4-chloroacetophenone to form N-(3-chloro-4-methylphenyl)-4-methylbenzamide. This intermediate is then reacted with iodine monochloride and potassium carbonate to produce CFIMB.
Wissenschaftliche Forschungsanwendungen
CFIMB's ability to inhibit N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide has made it a promising candidate for various scientific research applications. Inhibition of N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide leads to an increase in endocannabinoid levels, which can have various physiological effects. CFIMB has been extensively studied for its potential use in the treatment of various neurological disorders, including pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFINO/c1-8-2-3-9(6-13(8)17)14(19)18-10-4-5-12(16)11(15)7-10/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGGDGYEVUKCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-iodo-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.